Desformylflustrabromine is a chemical compound that has garnered attention due to its selective positive allosteric modulation of the alpha-4 beta-2 nicotinic acetylcholine receptors. It is derived from natural sources and has been studied for its potential therapeutic applications in neurological and cardiovascular disorders. The compound is classified as a positive allosteric modulator, which enhances the receptor's response to acetylcholine without directly activating the receptor itself.
Desformylflustrabromine was first isolated from marine organisms, particularly from the bryozoan Flustra foliacea. Its classification as a positive allosteric modulator places it in a category of compounds that can increase the efficacy of neurotransmitter action at nicotinic acetylcholine receptors, specifically targeting the alpha-4 beta-2 subtype. This classification is significant for its implications in drug development for conditions such as Alzheimer's disease, schizophrenia, and pain management .
The synthesis of desformylflustrabromine involves several steps that utilize various organic chemistry techniques. Initially, 6-bromoindole is subjected to a Speeter/Anthony reaction to produce a glyoxylamide intermediate. This intermediate is then reduced using DMEA-alane to yield an amine, which undergoes further transformations to produce desformylflustrabromine and desformylflustrabromine-B, another related compound. The final products are obtained as water-soluble hydrochloride salts, which facilitate their use in biological assays .
Desformylflustrabromine has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula for desformylflustrabromine is , and it features multiple aromatic rings and nitrogen-containing groups that are critical for its interaction with nicotinic acetylcholine receptors.
Desformylflustrabromine participates in various chemical reactions primarily related to its role as a modulator of nicotinic acetylcholine receptors. Its mechanism involves binding to the receptor and altering its conformational state, enhancing the receptor's response to acetylcholine.
Desformylflustrabromine acts as a positive allosteric modulator by binding to specific sites on the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding increases the frequency and duration of channel openings in response to acetylcholine, thereby enhancing neurotransmission.
Desformylflustrabromine has significant potential in scientific research, particularly in pharmacology and neuroscience. Its ability to modulate nicotinic acetylcholine receptors makes it a candidate for developing treatments for:
Desformylflustrabromine (dFBr; systematic name: 2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine) is a brominated indole alkaloid with the molecular formula C₁₆H₂₁BrN₂ and a molar mass of 321.262 g·mol⁻¹ [1] [5]. The compound features a 6-bromoindole core substituted at the C-3 position with an ethylamine chain bearing an N-methyl group. The C-2 position is modified with a reverse-prenyl group (1,1-dimethylallyl), contributing to its stereoelectronic properties [6]. dFBr exists as a water-insoluble free base but is typically converted to water-soluble hydrochloride salts (e.g., desformylflustrabromine hydrochloride, C₁₆H₂₁BrN₂·HCl) for experimental use, with a molecular weight of 357.72 g·mol⁻¹ [7].
Key physicochemical properties:
Table 1: Physicochemical Profile of Desformylflustrabromine
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₆H₂₁BrN₂ (Free base) | Isolated natural product [1] |
Molar Mass | 321.262 g·mol⁻¹ | Mass spectrometry [5] |
CAS Registry Number | 951322-11-5 (Hydrochloride) | Commercial standard [7] |
Spectral Signature (¹H NMR) | δ 2.43 (s, 3H, N-CH₃) | Deuterated methanol [6] |
Partition Coefficient (log P) | Estimated 3.8 ± 0.5 | Computational modeling [6] |
dFBr was first isolated from the marine bryozoan Flustra foliacea (class Gymnolaemata), collected from the North Sea [1] [9]. This organism produces >12 structurally related indole alkaloids, including deformylflustrabromine-B (dFBr-B) and prenylated flustramines. dFBr occurs in zooidal tissues at concentrations of 0.01–0.1% dry weight, with geographical and seasonal variations influencing yield [9].
Isolation protocol:
Table 2: Natural Isolation Profile of dFBr
Source Organism | Habitat | Key Alkaloids | Extraction Efficiency |
---|---|---|---|
Flustra foliacea | North Sea | dFBr, dFBr-B, Flustramines | 0.7–1.2 mg/g dry weight |
Isolation Step | Technique | Conditions | Output Purity |
Primary Extraction | Maceration | CH₂Cl₂:MeOH (3:1), 24h | Crude alkaloid mix |
Fractionation | Silica VLC | Cyclohexane → EtOAc gradient | 80% alkaloid enrichment |
Final Purification | RP-HPLC | C18 column, CH₃CN/H₂O (0.1% TFA) | ≥95% dFBr [9] |
Total synthesis of dFBr was developed to overcome limited natural availability and enable structural diversification [2] [6]. Key routes include:
Route A: Speeter-Anthony Indole Synthesis
Route B: Fischer Indolization
Derivatives:
SAR analyses reveal critical molecular determinants for α4β2 nAChR potentiation:
Region-Specific Modifications:
Mechanistic Insights:
Table 3: Key SAR Findings for dFBr Analogues
Modified Region | Structural Change | α4β2 Potentiation | Key Consequence |
---|---|---|---|
A (C6-Br) | De-bromination | Abolished | Loss of hydrophobic interactions |
B (Reverse-prenyl) | Linear C₅ alkyl | ↓ 85% | Reduced steric complementarity |
C (N-CH₃) | N-H (demethylated) | ↓ 90% | Weakened cation-π interactions |
D (Indole N-H) | N-CH₃ | Lost | Disrupted H-bonding with β₂ subunit |
C (Ethylamine) | Extension to propylamine | ↓ 75% | Altered side chain orientation |
Advanced Derivatives:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7